2-Chloro-4-fluoropyridine

Overview

Description

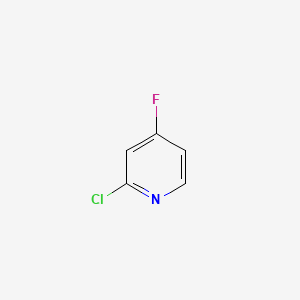

2-Chloro-4-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C₅H₃ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine and fluorine atoms, respectively. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-fluoropyridine can be synthesized through several methods. One common approach involves the direct fluorination of 2-chloropyridine using a fluorinating agent such as cesium fluorosulfate (CsSO₄F) at room temperature . Another method includes the Balz-Schiemann reaction, where 2-chloro-4-aminopyridine is diazotized and then treated with fluoroboric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorinating agents and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and thiols to form substituted pyridines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and reduced derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

2-Chloro-4-fluoropyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

Medicinal Chemistry

Research has highlighted the compound's potential in developing new therapeutic agents. Its derivatives have shown promising biological activities, including:

- Antitumor Activity : Studies indicate that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines, such as gastric cancer cells (SGC-7901), with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. Inhibition assays have demonstrated significant antibacterial properties, attributed to its ability to disrupt bacterial cell wall synthesis.

Agrochemicals

In the agricultural sector, this compound is utilized in the development of herbicides and pesticides. Its reactivity allows for modifications that enhance the efficacy and selectivity of these agrochemical products.

Dyes and Pigments

The compound is also employed in the production of dyes and pigments due to its ability to form stable complexes with metal ions, which are essential for color development in various applications.

Case Study 1: Antitumor Activity

A study synthesized various derivatives based on this compound and evaluated their antiproliferative effects on human gastric cancer cell lines. The most potent derivative exhibited an IC50 value of 2.3 µM, indicating strong antitumor potential compared to traditional chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed significant inhibition zones, suggesting effective antibacterial action.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoropyridine largely depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity . The electron-withdrawing nature of these substituents also influences the compound’s reactivity and stability .

Comparison with Similar Compounds

2-Chloropyridine: Lacks the fluorine atom, making it less electron-withdrawing and generally more reactive towards nucleophiles.

4-Fluoropyridine: Lacks the chlorine atom, resulting in different reactivity and applications.

2,4-Dichloropyridine: Contains two chlorine atoms, which significantly alters its chemical properties and reactivity compared to 2-chloro-4-fluoropyridine.

Uniqueness: this compound is unique due to the combined presence of both chlorine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic properties, making it a valuable intermediate in the synthesis of various complex molecules .

Biological Activity

2-Chloro-4-fluoropyridine (CAS Number: 34941-91-8) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorine atom at the 2-position and a fluorine atom at the 4-position of the pyridine ring, which influences its reactivity and interactions with biological targets.

- Molecular Formula : CHClFN

- Molecular Weight : 131.53 g/mol

- Melting Point : 54°C

- Density : 1.456 g/cm³

- Purity : >98% (GC)

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as an intermediate in the synthesis of various pharmacologically active compounds. It exhibits notable activity against specific molecular targets, particularly in cancer research.

Inhibition of c-Met and VEGFR-2

Recent studies have demonstrated that derivatives of this compound can act as inhibitors of c-Met and VEGFR-2, which are key players in tumor growth and angiogenesis:

- Case Study : A series of compounds derived from this compound were synthesized and evaluated for their ability to inhibit c-Met and VEGFR-2. Notably, compound 12d exhibited IC values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating potent inhibition and potential as an anticancer agent .

The mechanism by which this compound derivatives exert their biological effects typically involves interaction with ATP-binding sites on target proteins:

- Molecular Docking Studies : These studies suggest that the binding affinity of these compounds to c-Met and VEGFR-2 is facilitated by their structural features, allowing them to fit into the ATP-binding pocket effectively.

- Substitution Reactions : The presence of halogen atoms enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack, which is crucial for further functionalization leading to biologically active derivatives .

Synthesis and Functionalization

The synthesis of this compound typically involves halogenation reactions that can be performed under mild conditions, allowing for late-stage functionalization:

| Reaction Type | Conditions | Yield |

|---|---|---|

| Halogenation | Mild conditions with AgF | Up to 98% |

| Nucleophilic Substitution | Presence of nucleophiles (e.g., morpholine) | High selectivity |

This versatility in synthetic pathways enables the development of a wide range of derivatives with tailored biological activities .

Safety and Handling

While handling this compound, it is essential to observe safety precautions due to its potential hazards:

- Hazard Statements :

- H226: Flammable liquid and vapor.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

Properties

IUPAC Name |

2-chloro-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-5-3-4(7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSAQRJRWCZLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382299 | |

| Record name | 2-Chloro-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34941-91-8 | |

| Record name | 2-Chloro-4-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34941-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.